Vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide
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Overview
Description
Vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide is a type of ionic liquid that has gained significant attention in recent years due to its unique properties. This compound is known for its low viscosity, high thermal stability, and excellent ionic conductivity, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide typically involves the reaction of vinylimidazole with bis[(trifluoromethyl)sulfonyl]amide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a consistent temperature and pressure, and the product is purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide can undergo various chemical reactions, including:
Substitution Reactions: The imidazolium ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted imidazolium compounds .
Scientific Research Applications
Vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in various chemical reactions due to its unique ionic properties.
Biology: Investigated for its potential use in biological systems, including as a medium for enzyme reactions.
Medicine: Explored for its potential in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide exerts its effects is primarily related to its ionic nature. The compound can interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the behavior of other molecules in the system, making it a versatile tool in various applications .
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-vinylimidazolium bis[(trifluoromethyl)sulfonyl]imide
- 1-Vinyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]imide
- 1-Ethyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]imide
Uniqueness
Vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide stands out due to its unique combination of low viscosity, high thermal stability, and excellent ionic conductivity. These properties make it particularly suitable for applications that require efficient ion transport and thermal resistance .
Biological Activity
Vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide is a specialized ionic liquid that has garnered attention due to its unique chemical properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and case studies that highlight its efficacy in various biological contexts.
This compound is characterized by the following molecular features:
- Molecular Formula : C₁₁H₁₅F₆N₃O₄S₂
- Molecular Weight : Approximately 375.26 g/mol
- Physical Appearance : Typically appears as a white to yellow powder or clear liquid with high purity (>98%) .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- In Situ Polymerization : This method involves the copolymerization of ionic liquid monomers, which enhances the structural integrity and stability of the resulting compound .
- Chemical Modification : Various chemical modifications can be applied to improve solubility and biological compatibility .
Antimicrobial Properties
This compound exhibits notable antimicrobial properties. Studies indicate that it can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentrations (MICs) for certain bacterial strains exceed 500 μM, indicating strong antimicrobial activity .
- In vitro studies have shown that this compound can disrupt biofilm formation in E. coli and S. aureus, suggesting its potential as a biocidal agent .
Cytotoxicity and Cell Viability
Research has demonstrated that this compound can influence cell viability in different cancer cell lines:
- In HeLa cells, exposure to varying concentrations resulted in significant cytotoxic effects, with an effective concentration (EC50) ranging from 70 to 2750 μM depending on the exposure duration .
- The compound has shown potential in inducing apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .
Case Studies
- Drug Delivery Systems :
- Environmental Applications :
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features and biological activities of this compound against structurally similar compounds:
Compound Name | Structure Characteristics | Unique Features | Biological Activity |
---|---|---|---|
3-Ethyl-1-vinylimidazolium bis(trifluoromethanesulfonyl)imide | Ethyl group at position 3 | Enhanced solubility | Moderate antimicrobial activity |
1-Ethyl-3-vinylimidazolium bis(trifluoromethanesulfonyl)imide | Ethyl substitution at position 1 | Different physical properties | Low cytotoxicity |
This compound | Lacks imidazolium cation | Exhibits different reactivity profiles | High antimicrobial activity and cytotoxicity |
Properties
Molecular Formula |
C7H7F6N3O4S2 |
---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;3-ethenyl-1H-imidazol-3-ium |
InChI |
InChI=1S/C5H6N2.C2F6NO4S2/c1-2-7-4-3-6-5-7;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-5H,1H2;/q;-1/p+1 |
InChI Key |
SXYGQZAWCDUEIN-UHFFFAOYSA-O |
Canonical SMILES |
C=C[N+]1=CNC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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